1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide
CAS No.: 36098-48-3
Cat. No.: VC18934537
Molecular Formula: C18H16IN
Molecular Weight: 373.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36098-48-3 |
|---|---|
| Molecular Formula | C18H16IN |
| Molecular Weight | 373.2 g/mol |
| IUPAC Name | 1-methyl-2-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium;iodide |
| Standard InChI | InChI=1S/C18H16N.HI/c1-19-14-5-4-10-17(19)13-12-16-9-6-8-15-7-2-3-11-18(15)16;/h2-14H,1H3;1H/q+1;/p-1/b13-12+; |
| Standard InChI Key | YDBPTWNNICMYPY-UEIGIMKUSA-M |
| Isomeric SMILES | C[N+]1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32.[I-] |
| Canonical SMILES | C[N+]1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32.[I-] |
Introduction
Structural and Chemical Characteristics
Molecular Composition and Geometry
The compound’s molecular formula is C₁₈H₁₆IN, with a molecular weight of 373.2 g/mol . Its structure comprises:
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Pyridinium core: A positively charged pyridine ring with a methyl group at the N1 position.
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Vinyl-naphthalene linkage: A trans (E)-configured ethenyl bridge connecting the pyridinium ring to a naphthalene group at position 1.
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Iodide counterion: Acts as a leaving group in nucleophilic substitutions and facilitates ionic interactions .
The extended π-conjugation system, spanning the pyridinium ring, vinyl group, and naphthalene, contributes to its optical and electronic properties .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves two-step reactions:
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Formation of the pyridinium salt: Alkylation of pyridine derivatives with methyl iodide or similar alkylating agents.
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Introduction of the vinyl-naphthalene group: Cross-coupling reactions (e.g., Wittig or Heck reactions) to attach the naphthalene moiety via a vinyl bridge .
Optimized conditions yield high-purity products, though specific experimental protocols are often proprietary or detailed in patents .
Reactivity and Functionalization
As a quaternary ammonium salt, the compound undergoes:
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Nucleophilic substitutions: The iodide ion is replaceable by other nucleophiles (e.g., hydroxide, amines).
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Halogen exchange: Reactivity with silver salts to form bromide or chloride derivatives .
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Electrophilic interactions: The cationic nature enables binding to negatively charged biological membranes .
Physical and Optical Properties
Applications in Science and Technology
Organic Electronics and Optoelectronics
The compound’s extended π-system and charge mobility make it suitable for:
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Optoelectronic devices: Organic light-emitting diodes (OLEDs) and photovoltaic cells.
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Fluorescent probes: Analogous structures exhibit large Stokes shifts (e.g., 196 nm in mitochondrial pH probes) .
Biological Systems and Antimicrobial Activity
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Antimicrobial action: The cationic pyridinium disrupts microbial membranes, leading to cell death .
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Biological imaging: Structural analogs are used to visualize mitochondrial pH fluctuations in live cells .
| Hazard Code | Description | Mitigation Strategy |
|---|---|---|
| P210 | Flammable; reacts violently with water | Store in inert atmosphere; avoid moisture |
| P222 | Avoid contact with air | Use in sealed containers |
| P280 | Corrosive to skin and eyes | Wear protective gloves and goggles |
Full safety details are outlined in regulatory documents .
Research Findings and Future Directions
Key Studies and Analogous Compounds
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